Dual LSD1/MAO-B Inhibition Profile: Biochemical Selectivity Comparison with Iadademstat and Selegiline
Vafidemstat exhibits a balanced dual inhibition of LSD1 (IC50 = 105 nM) and MAO-B (IC50 = 58 nM) [1]. In contrast, the clinical-stage LSD1 inhibitor iadademstat (ORY-1001) demonstrates >20-fold higher LSD1 potency (IC50 < 20 nM) but lacks significant MAO-B inhibition, while the MAO-B inhibitor selegiline shows no LSD1 engagement [2][3].
| Evidence Dimension | Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | LSD1: 105 nM; MAO-B: 58 nM |
| Comparator Or Baseline | Iadademstat: LSD1 <20 nM, MAO-B inactive; Selegiline: MAO-B ~10 nM, LSD1 inactive |
| Quantified Difference | Vafidemstat LSD1/MAO-B ratio = 1.8; Iadademstat LSD1/MAO-B ratio >100 (estimated); Selegiline LSD1/MAO-B ratio <0.01 (estimated) |
| Conditions | Recombinant enzyme assays; specific methodology varies across studies but consistently demonstrates dual vs. single target profiles |
Why This Matters
This dual inhibition profile distinguishes vafidemstat from both pure LSD1 inhibitors (e.g., iadademstat) and pure MAO-B inhibitors (e.g., selegiline), enabling simultaneous modulation of histone methylation and monoamine metabolism pathways critical for neuropsychiatric disease models.
- [1] BindingDB. BDBM50594947 (ORY-2001/Vafidemstat) Target Affinity Data. Available online: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50594947 View Source
- [2] Maes T, Mascaró C, Tirado O, et al. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. 2018;33(3):495-511.e12. doi:10.1016/j.ccell.2018.02.002. View Source
- [3] Fang Y, Liao G, Yu B. LSD1/KDM1A inhibitors in clinical trials: advances and prospects. J Hematol Oncol. 2019;12:129. doi:10.1186/s13045-019-0811-9. View Source
